Cas no 2034391-11-0 (5-Isoxazolyl[3-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-1-pyrrolidinyl]methanone)
![5-Isoxazolyl[3-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-1-pyrrolidinyl]methanone structure](https://www.kuujia.com/scimg/cas/2034391-11-0x500.png)
5-Isoxazolyl[3-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-1-pyrrolidinyl]methanone Chemical and Physical Properties
Names and Identifiers
-
- 5-Isoxazolyl[3-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-1-pyrrolidinyl]methanone
-
- Inchi: 1S/C14H12F3N3O3/c15-14(16,17)9-1-4-18-12(7-9)22-10-3-6-20(8-10)13(21)11-2-5-19-23-11/h1-2,4-5,7,10H,3,6,8H2
- InChI Key: JQTCWNXQZATGLD-UHFFFAOYSA-N
- SMILES: C(C1ON=CC=1)(N1CCC(OC2=NC=CC(C(F)(F)F)=C2)C1)=O
Experimental Properties
- Density: 1.428±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 465.1±45.0 °C(Predicted)
- pka: 1.40±0.20(Predicted)
5-Isoxazolyl[3-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-1-pyrrolidinyl]methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6476-2879-5mg |
2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine |
2034391-11-0 | 90%+ | 5mg |
$103.5 | 2023-04-25 | |
Life Chemicals | F6476-2879-30mg |
2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine |
2034391-11-0 | 90%+ | 30mg |
$178.5 | 2023-04-25 | |
Life Chemicals | F6476-2879-2mg |
2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine |
2034391-11-0 | 90%+ | 2mg |
$88.5 | 2023-04-25 | |
Life Chemicals | F6476-2879-1mg |
2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine |
2034391-11-0 | 90%+ | 1mg |
$81.0 | 2023-04-25 | |
Life Chemicals | F6476-2879-20mg |
2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine |
2034391-11-0 | 90%+ | 20mg |
$148.5 | 2023-04-25 | |
Life Chemicals | F6476-2879-15mg |
2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine |
2034391-11-0 | 90%+ | 15mg |
$133.5 | 2023-04-25 | |
Life Chemicals | F6476-2879-5μmol |
2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine |
2034391-11-0 | 90%+ | 5μl |
$94.5 | 2023-04-25 | |
Life Chemicals | F6476-2879-4mg |
2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine |
2034391-11-0 | 90%+ | 4mg |
$99.0 | 2023-04-25 | |
Life Chemicals | F6476-2879-50mg |
2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine |
2034391-11-0 | 90%+ | 50mg |
$240.0 | 2023-04-25 | |
Life Chemicals | F6476-2879-2μmol |
2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine |
2034391-11-0 | 90%+ | 2μl |
$85.5 | 2023-04-25 |
5-Isoxazolyl[3-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-1-pyrrolidinyl]methanone Related Literature
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
Additional information on 5-Isoxazolyl[3-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-1-pyrrolidinyl]methanone
Introduction to 5-Isoxazolyl[3-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-1-pyrrolidinyl]methanone (CAS No. 2034391-11-0)
5-Isoxazolyl[3-[[4-(trifluoromethyl-2-pyridinyl)oxy]-1-pyrrolidinyl]methanone (CAS No. 2034391-11-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its intricate molecular structure, combines elements of isoxazole, pyridine, and pyrrolidine moieties, making it a promising candidate for various biological and chemical applications.
The isoxazole ring, a five-membered heterocyclic compound containing oxygen and nitrogen, is known for its versatility in drug design due to its ability to interact with biological targets in multiple ways. In the case of 5-Isoxazolyl[3-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-1-pyrrolidinyl]methanone, the presence of the isoxazole moiety suggests potential activities in modulating enzyme inhibition and receptor binding. The trifluoromethyl group appended to the pyridine ring enhances the lipophilicity of the molecule, which can improve its pharmacokinetic properties, making it more suitable for oral administration and better absorption rates.
The pyrrolidine ring contributes to the compound's overall solubility and bioavailability, which are critical factors in drug development. Pyrrolidine derivatives are widely recognized for their role in central nervous system (CNS) drugs, cardiovascular agents, and anti-inflammatory medications. The combination of these structural features in 5-Isoxazolyl[3-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-1-pyrrolidinyl]methanone positions it as a versatile scaffold for further derivatization and optimization.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of such complex molecules with biological targets. The trifluoromethyl group, in particular, has been extensively studied for its ability to enhance metabolic stability and binding interactions with enzymes. In the context of this compound, computational studies suggest that it may interact with enzymes involved in metabolic pathways relevant to inflammation and pain modulation.
One of the most exciting aspects of 5-Isoxazolyl[3-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-1-pyrrolidinyl]methanone is its potential application in developing novel therapeutic agents. The isoxazole moiety has been identified as a key pharmacophore in several FDA-approved drugs, including antiviral and anti-inflammatory medications. The presence of both pyridine and pyrrolidine groups enhances its potential as a lead compound for drug discovery programs targeting neurological disorders and chronic inflammatory conditions.
In vitro studies have begun to explore the pharmacological profile of this compound. Initial findings indicate that it exhibits moderate activity against certain inflammatory markers, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary data suggest that it may have neuroprotective properties, which could make it valuable in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis of 5-Isoxazolyl[3-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-1-pyrrolidinyl]methanone involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the trifluoromethyl group into the pyridine ring is particularly challenging due to its sensitivity to nucleophilic attack under standard reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve this transformation efficiently.
The development of new synthetic routes has been a focal point in recent research efforts aimed at optimizing the production of this compound. By leveraging catalytic systems that enhance reaction selectivity and yield, researchers have been able to streamline the synthesis process while maintaining high levels of chemical purity. These advancements not only facilitate large-scale production but also open avenues for exploring derivative compounds with enhanced biological activity.
As interest in targeted therapy grows, compounds like 5-Isoxazolyl[3-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-1-pyrrolidinyl]methanone are being evaluated for their potential use in personalized medicine approaches. The structural complexity of this molecule allows for fine-tuning its properties through structural modifications, enabling researchers to develop analogs with specific therapeutic profiles tailored to individual patient needs.
The integration of high-throughput screening (HTS) technologies has accelerated the process of identifying promising drug candidates from large libraries of compounds like 5-Isoxazolyl[3-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-1-pyrrolidinyl]methanone. HTS enables researchers to rapidly assess thousands of compounds for their biological activity against various disease targets, significantly reducing the time required to identify lead compounds for further development.
The role of computational tools in drug discovery cannot be overstated. Molecular docking simulations have been instrumental in understanding how this compound interacts with biological targets at the atomic level. These simulations provide insights into binding modes and affinity predictions, guiding medicinal chemists in designing next-generation analogs with improved efficacy and reduced side effects.
In conclusion, 5-Isoxazolyl[3-[[4-(trifluoromethyl-2-pyridinyl)oxy]-1-pyrrolidinyl]methanone (CAS No. 2034391-11-0) represents a significant advancement in pharmaceutical research due to its complex molecular architecture and promising biological activities. Its unique combination of structural features positions it as a versatile scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it holds great potential for improving patient outcomes through innovative drug therapies.
2034391-11-0 (5-Isoxazolyl[3-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-1-pyrrolidinyl]methanone) Related Products
- 1806979-23-6(Methyl 2-(chloromethyl)-3-(difluoromethyl)-6-hydroxypyridine-5-carboxylate)
- 2059917-32-5((2S,5R)-2-(iodomethyl)-5-(3-methoxyphenyl)oxane)
- 2229116-71-4(O-2-(2,5-dimethylfuran-3-yl)-2-methylpropylhydroxylamine)
- 1806856-04-1(3-Bromo-6-(bromomethyl)-4-(difluoromethyl)-2-hydroxypyridine)
- 900896-05-1(1-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo1,5-apyrimidin-7-yl-1H-imidazole)
- 2725790-94-1(tert-butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate)
- 1157378-88-5(N-(4-methoxy-3-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)acetamide)
- 190271-85-3(5-(bromomethyl)pyrrolidin-2-one)
- 1806932-57-9(Methyl 5-(aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 1806183-39-0(Methyl 2-(bromomethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-5-carboxylate)




